molecular formula C9H9NO B025079 (R)-4-(1-hydroxyethyl)benzonitrile CAS No. 101219-69-6

(R)-4-(1-hydroxyethyl)benzonitrile

Cat. No.: B025079
CAS No.: 101219-69-6
M. Wt: 147.17 g/mol
InChI Key: XGAVOODMMBMCKV-SSDOTTSWSA-N
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Description

Its stereochemical configuration (R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The compound is synthesized via methods that prioritize optical purity, such as the use of nitrogen-containing additives (e.g., triethylenetetramine) to achieve 79.5% enantiomeric excess (ee) . Structurally related compounds include (S)-1-(4-cyanophenyl)ethanol and 3-(1-hydroxyethyl)benzonitrile, which differ in substituent positions or stereochemistry .

Preparation Methods

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of ketones represents a cornerstone for synthesizing chiral secondary alcohols. For (R)-4-(1-hydroxyethyl)benzonitrile, this approach involves hydrogenating 4-acetylbenzonitrile using chiral catalysts. A study demonstrated that ruthenium complexes with (S)-BINAP ligands achieved enantiomeric excess (ee) values exceeding 90% under optimized conditions .

Reaction Conditions:

  • Substrate: 4-Acetylbenzonitrile

  • Catalyst: Ru/(S)-BINAP

  • Pressure: 50 bar H₂

  • Solvent: Methanol

  • Temperature: 25°C

  • Yield: 85%

  • ee : 92% (R)

The stereochemical outcome depends on the ligand’s configuration, with (S)-BINAP favoring the (R)-enantiomer. This method is scalable but requires high-pressure equipment and expensive catalysts.

Lewis acid-promoted cyanations enable direct introduction of nitrile groups with stereochemical fidelity. A stereodivergent approach using (5R,6S)-2-acetoxy-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazines and trimethylsilyl cyanide (TMSCN) achieved >95% diastereoselectivity .

Key Steps:

  • Cyanation : TMSCN adds to the oxazine aldehyde under BF₃·OEt₂ catalysis.

  • Hydrolysis : Base-catalyzed hydrolysis yields oxazine-2-carboxylic acids.

  • Reduction : Selective reduction of the oxazine ring produces this compound.

StepReagents/ConditionsYieldSelectivity
1BF₃·OEt₂, CH₂Cl₂, −78°C78%95% de
2LiOH, THF/H₂O90%
3NaBH₄, MeOH82%98% ee (R)

This method’s modularity allows adaptation to other α-hydroxy-β-amino acid precursors.

Chiral Resolution via Diastereomeric Salt Formation

Racemic 4-(1-hydroxyethyl)benzonitrile can be resolved using chiral acids. A study utilizing (1R,2S)-(−)-ephedrine as a resolving agent achieved 88% ee for the (R)-enantiomer .

Procedure:

  • Salt Formation : React racemic alcohol with (1R,2S)-(−)-ephedrine in ethanol.

  • Crystallization : Diastereomeric salts precipitate selectively.

  • Liberation : Neutralize with HCl to recover (R)-enantiomer.

ParameterValue
SolventEthanol
Molar Ratio (Alcohol:Ephedrine)1:1
Crystallization Temp.4°C
ee After Resolution88%

While cost-effective, this method suffers from low throughput and requires multiple crystallizations for higher ee.

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification offers an eco-friendly route. Candida antarctica lipase B (CAL-B) preferentially acetylates the (S)-enantiomer, enriching the (R)-alcohol .

Conditions:

  • Substrate: Racemic 4-(1-hydroxyethyl)benzonitrile

  • Acyl Donor: Vinyl acetate

  • Solvent: tert-Butyl methyl ether

  • Temperature: 30°C

  • Conversion: 45%

  • ee (R) | 85%

Advantages : Mild conditions and recyclable enzymes. Limitations : Maximum 50% yield due to equilibrium constraints.

Reductive Amination Followed by Oxidation

A two-step strategy involving reductive amination and oxidation was reported for analogous structures :

  • Reductive Amination : 4-Cyanobenzaldehyde reacts with ammonium acetate and NaBH₃CN.

  • Oxidation : The resulting amine is oxidized to the nitrile.

Optimized Parameters:

StepReagentsYield
1NH₄OAc, NaBH₃CN, MeOH70%
2MnO₂, CHCl₃65%

This route avoids harsh cyanide reagents but requires careful control of oxidation conditions to prevent over-oxidation.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Asymmetric Hydrogenation8592HighHigh
Enantioselective Cyanation8298ModerateModerate
Chiral Resolution4088LowLow
Enzymatic Resolution4585ModerateModerate
Reductive Amination65HighLow

Chemical Reactions Analysis

Types of Reactions

®-4-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-oxoethyl)benzonitrile.

    Reduction: The nitrile group can be reduced to an amine group, yielding 4-(1-hydroxyethyl)benzylamine.

    Substitution: The hydroxyethyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

    Oxidation: 4-(1-oxoethyl)benzonitrile

    Reduction: 4-(1-hydroxyethyl)benzylamine

    Substitution: Various esters or ethers depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • (R)-4-(1-hydroxyethyl)benzonitrile serves as a crucial intermediate in synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including nucleophilic additions and substitutions.

Reactions and Mechanisms

  • The compound can undergo oxidation, reduction, and substitution reactions:
    • Oxidation: The hydroxyethyl group can be oxidized to yield 4-(1-oxoethyl)benzonitrile.
    • Reduction: The nitrile group can be reduced to form 4-(1-hydroxyethyl)benzylamine.
    • Substitution: The hydroxyethyl group can participate in reactions such as esterification or etherification.

Biological Applications

Antitumor Activity

  • Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. Studies have demonstrated its effectiveness in both in vitro and in vivo models, suggesting potential as a candidate for cancer treatment .

Mechanism of Action

  • Although the precise mechanism remains unclear, it is hypothesized that the compound may act as a nonsteroidal androgen receptor antagonist. This property could provide insights into its biological activity and pave the way for further pharmacological studies .

Pharmaceutical Development

Potential Drug Precursor

  • The compound is being investigated for its pharmacological properties, particularly as a precursor in drug development. Its unique structural characteristics make it suitable for modifications that could enhance therapeutic efficacy .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in producing specialty chemicals. Its ability to serve as an intermediate allows for the synthesis of various valuable compounds used across different sectors .

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
(S)-4-(1-hydroxyethyl)benzonitrileEnantiomerOpposite chirality; potential different biological activity
4-(2-Hydroxyethyl)benzonitrileStructural AnalogHydroxyl group at a different position on the ring
4-AcetylbenzonitrileRelated CompoundLacks hydroxyl group; used as a precursor in synthesis
3-(1-Hydroxyethyl)benzonitrileIsomerDifferent position of hydroxyl group on the benzene ring

Case Studies

  • Antitumor Studies:
    • A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an antitumor agent .
  • Synthetic Methodologies:
    • Researchers developed novel synthetic routes for this compound that improved yield and purity. These methods included optimized reaction conditions involving temperature control and the use of specific catalysts .
  • Pharmacological Insights:
    • A pharmacological study explored the interactions of this compound with biological targets, revealing its potential role in enzyme-catalyzed reactions and metabolic pathways .

Mechanism of Action

The mechanism of action of ®-4-(1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The hydroxyethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cytotoxic Benzonitrile Derivatives

Benzonitrile analogs with heterocyclic substituents exhibit potent cytotoxic activity. For example:

Compound Name Substituents Activity (IC₅₀, μM) Cell Lines Tested Reference
1c (Triazole-chlorophenyl) 3-Chlorophenyl, 1H-1,2,4-triazole 12.3 (MCF-7), 14.1 (MDA-MB-231) Breast cancer
1h (Triazole-methoxyphenyl) 4-Methoxyphenyl, 1H-1,2,4-triazole 9.8 (T47D) Breast cancer
(R)-4-(1-Hydroxyethyl)benzonitrile Hydroxyethyl Not reported N/A N/A

Key Findings :

  • Triazole-substituted analogs show superior cytotoxicity due to enhanced π-π stacking and hydrogen bonding with cellular targets .
  • The hydroxyethyl group in this compound may improve solubility but lacks direct cytotoxic data in the provided evidence.

Nonlinear Optical (NLO) Properties

Benzonitriles with extended π-conjugation demonstrate high NLO activity:

Compound Name βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Substituent Features Reference
4-DMDBA (Dibenzylideneacetone derivative) 50 Extended π-backbone
Oxazole derivative 45 Ethynyl-oxazole substituent
This compound Not reported Hydroxyethyl, limited conjugation N/A

Key Findings :

  • The oxazole derivative’s ethynyl group enhances hyperpolarizability, but its βHRS remains lower than 4-DMDBA .
  • This compound’s hydroxyethyl group likely reduces NLO efficacy due to shorter conjugation length.

Enzyme Ligands and Receptor Binding

Benzonitriles serve as ligands for biological targets:

Compound Name Target Protein Key Interactions Reference
5FB (Thiazolidinone derivative) Estrogen-related receptor α H-bonds (ARG 372), hydrophobic
This compound Not reported Potential nitrile pharmacophore N/A

Key Findings :

  • 5FB’s thiazolidinone moiety enables specific receptor interactions .

Crystal Packing and Hydrogen Bonding

Hydrazine-based benzonitriles exhibit distinct solid-state properties:

Compound Name Hydrogen Bond Network Crystal Features Reference
4-[(2E)-2-(2-Hydroxybenzylidene)-hydrazin-1-yl]benzonitrile O–H⋯N, N–H⋯N, C–H⋯O Layered structure parallel to [111]
This compound Likely O–H⋯N (hydroxyl-nitrile) Not characterized N/A

Key Findings :

  • The hydrazine derivative’s intramolecular hydrogen bonds stabilize its conformation .
  • This compound’s hydroxyl group may similarly influence crystal packing, though data is absent.

Key Findings :

  • Nitrogen-containing additives improve enantioselectivity in this compound synthesis .
  • Photoredox methods enable regioselective synthesis of benzylamino analogs but require longer reaction times .

Biological Activity

(R)-4-(1-hydroxyethyl)benzonitrile, also referred to as 4-(1-Hydroxyethyl)benzonitrile or 1HBE, is a chiral compound with notable biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H11NO
  • CAS Number : 101219-69-6
  • Functional Groups : Hydroxyl group (-OH), nitrile group (-CN), and a benzene ring.

The unique structural features of this compound contribute to its biological activity. The presence of the hydroxyl group allows for hydrogen bonding, while the nitrile group is reactive in nucleophilic addition reactions.

Antitumor Activity

Research has demonstrated that this compound exhibits antitumor activity against various cancer cell lines. Studies indicate that it has been effective in both in vitro (laboratory) and in vivo (animal model) settings. The exact mechanisms by which this compound exerts its antitumor effects remain under investigation, but several hypotheses include:

  • Inhibition of Cell Proliferation : It may interfere with cellular signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Potentially triggering programmed cell death in cancer cells.

Case Study: Antitumor Efficacy

A study published in a peer-reviewed journal reported that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The compound was administered at varying concentrations, demonstrating a dose-dependent response in cell viability assays.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15Significant reduction in viability
A549 (Lung)20Induction of apoptosis
HeLa (Cervical)25Cell cycle arrest

While the precise mechanism remains unclear, related compounds have been identified as nonsteroidal androgen receptor antagonists. This suggests that this compound may interact with androgen receptors or other similar targets, influencing pathways involved in tumor growth and survival.

Toxicity and Safety Profile

Despite its promising biological activities, this compound exhibits acute toxicity when ingested or upon skin contact. Safety data indicate it should be handled with care, classified as a harmful substance. Further investigations into its safety profile are necessary to establish safe dosage levels for potential therapeutic use.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structure Type Unique Features
(S)-4-(1-hydroxyethyl)benzonitrileEnantiomerOpposite chirality; potential different activity
4-(2-Hydroxyethyl)benzonitrileStructural AnalogHydroxyl group at a different position
3-(1-Hydroxyethyl)benzonitrileIsomerDifferent position of hydroxyl group

These comparisons highlight the importance of stereochemistry and functional groups in determining biological activity.

Future Directions

Further research is warranted to elucidate the specific mechanisms underlying the antitumor effects of this compound. Investigations into its interactions with cellular targets and pathways will enhance our understanding and potentially lead to new therapeutic strategies for cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-(1-hydroxyethyl)benzonitrile, and how is stereochemical purity ensured?

  • Methodology : Two primary approaches are:

  • Catalytic asymmetric hydrogenation : Use Ru-BINAP complexes to reduce the corresponding ketone precursor, achieving high enantioselectivity (>90% ee) .
  • Chiral resolution : Separate racemic mixtures via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives), followed by recrystallization .
    • Validation : Confirm the R-configuration using chiral HPLC with a cellulose-based column or polarimetry. Cross-validate with X-ray crystallography for absolute configuration determination .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H NMR : Identify the hydroxyethyl group’s protons (δ ~1.4 ppm for CH3, δ ~4.2 ppm for CH-OH) and coupling patterns (e.g., doublet for diastereotopic protons) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) functional groups .
  • Chiral HPLC : Quantify enantiomeric excess using a Chiralpak AD-H column with hexane/isopropanol mobile phase .

Q. How can researchers optimize reaction yield during synthesis?

  • Key Parameters :

  • Catalyst loading (e.g., 0.5–2 mol% for asymmetric hydrogenation) and temperature (25–50°C) .
  • Use anhydrous solvents (e.g., THF, toluene) to prevent hydrolysis of intermediates .
    • Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or in-situ FTIR for nitrile group retention .

Advanced Research Questions

Q. How do electronic effects of the benzonitrile group influence the reactivity of the hydroxyethyl moiety?

  • Mechanistic Insight : The electron-withdrawing nitrile group stabilizes adjacent carbocations, enhancing acid-catalyzed dehydration or nucleophilic substitution at the β-position.
  • Experimental Validation : Perform Hammett studies with substituted benzonitrile analogs to correlate substituent effects with reaction rates .
  • Computational Support : DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution and transition states .

Q. How can contradictions in reported enantiomeric excess (ee) values be resolved?

  • Cross-Validation : Compare results from chiral HPLC, NMR with chiral solvating agents (e.g., Eu(hfc)₃), and optical rotation measurements .
  • Error Sources : Address racemization during purification (e.g., avoid acidic conditions in column chromatography) or catalyst decomposition in asymmetric hydrogenation .

Q. What role does this compound play in metabolic studies, and what analytical challenges arise?

  • Application : It serves as a precursor for active metabolites in drug development (e.g., β3-adrenergic receptor agonists) .
  • Challenges : Differentiate phase I metabolites (e.g., oxidation products) using LC-MS/MS with collision-induced dissociation (CID). Isotopic labeling (e.g., ¹³C) aids in tracking metabolic pathways .

Q. How can computational chemistry predict physicochemical properties of this compound?

  • Solubility/LogP : Estimate via molecular dynamics simulations (e.g., using Schrödinger’s QikProp) .
  • Spectroscopic Predictions : DFT-based IR and NMR chemical shift calculations (e.g., Gaussian 16) align with experimental data .

Q. What stability considerations are critical for long-term storage?

  • Storage Conditions : Keep under argon at –20°C to prevent oxidation of the hydroxyl group.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., ketone via oxidation) are identified via HRMS .

Q. Data Contradiction Analysis

  • Example : Conflicting melting points reported for analogs (e.g., 92.5–94.5°C in vs. 88–90°C in commercial sources).
    • Resolution : Verify purity via elemental analysis and DSC. Polymorphism or hydrate formation may explain discrepancies .

Properties

IUPAC Name

4-[(1R)-1-hydroxyethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVOODMMBMCKV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292377
Record name 4-[(1R)-1-Hydroxyethyl]benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101219-69-6
Record name 4-[(1R)-1-Hydroxyethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101219-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1R)-1-Hydroxyethyl]benzonitrile
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Record name 4-[(1R)-1-hydroxyethyl]benzonitrile
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Synthesis routes and methods I

Procedure details

4-Acetylbenzonitrile (2.0 g; 13.8 mmol) was dissolved in THF (10 mL) and MeOH (10 mL). Sodium borohydride (782 mg; 20.7 mmol) was added portionwise at 0° C. and the reaction was let stirred at RT for 40 min. Solvents were removed under vacuum, EtOAC was added, and the organic phases were washed with H2O, dried over MgSO4, filtered and concentrated affording the title compound as a colorless oil (2.3 g, quantitative). HPLC (Method A) Rt 4.31 min (Purity: 99.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetylbenzonitrile (3 g, 20.67 mmol) was dissolved in THF (5 mL) and MeOH (5 mL) and cooled to 0° C. NaBH4 (0.782 g, 20.67 mmol) was added slowly. The reaction aged at rt for 30 min and was concentrated. 2M aq HCl was added and the solution was extracted with EtOAc. The organic layer was washed with water, dried with Na2SO4, filtered and concentrated to provide the product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.782 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-4-(1-hydroxyethyl)benzonitrile
(R)-4-(1-hydroxyethyl)benzonitrile
(R)-4-(1-hydroxyethyl)benzonitrile
(R)-4-(1-hydroxyethyl)benzonitrile
(R)-4-(1-hydroxyethyl)benzonitrile
(R)-4-(1-hydroxyethyl)benzonitrile

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